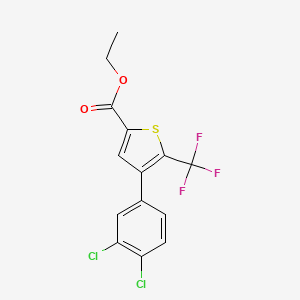
2,3,6-Trichloro-5-(trifluoromethyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichloro-5-(trifluoromethyl)toluene, often referred to as TCTT, is a chemical compound composed of a trifluoromethyl group attached to a benzene ring that is substituted with three chlorine atoms. This compound is used in a variety of applications, including as a solvent, a catalyst, and a reagent. TCTT is commonly used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential use in various scientific applications.
科学的研究の応用
TCTT has a variety of scientific applications, including as a solvent, a catalyst, and a reagent. As a solvent, TCTT is used in the synthesis of various compounds, including pharmaceuticals. As a catalyst, TCTT is used in the synthesis of a variety of organic compounds, including dyes and pigments. As a reagent, TCTT is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of TCTT is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various compounds. It is also believed to act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCTT are not fully understood. However, it has been shown to have some toxic effects on humans and animals. Exposure to TCTT can cause irritation to the skin and eyes, as well as respiratory irritation. In addition, exposure to high levels of TCTT can cause liver and kidney damage.
実験室実験の利点と制限
The use of TCTT in lab experiments has several advantages. It is a relatively inexpensive and readily available chemical compound. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to its use. It is toxic and can cause irritation to the skin, eyes, and respiratory system. In addition, it can cause liver and kidney damage if exposed to high levels.
将来の方向性
The potential future directions for TCTT include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its toxicity and potential health risks is needed. Finally, further research into the synthesis methods of TCTT is needed in order to develop more efficient and cost-effective methods.
合成法
TCTT can be synthesized using a variety of methods, including the direct chlorination of toluene, the reaction of trifluoromethylbenzene with chlorine, and the reaction of trifluoromethylbenzene with phosphorus pentachloride. The most commonly used method is the direct chlorination of toluene, which involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at temperatures between 40-50°C and a pressure of 1-2 atm.
特性
IUPAC Name |
1,2,4-trichloro-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(10)4(8(12,13)14)2-5(9)7(3)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRWLQSBSRZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-5-(trifluoromethyl)toluene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)
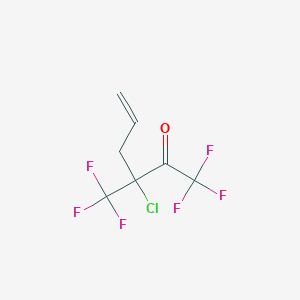


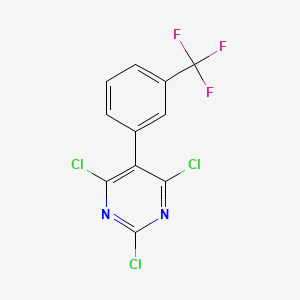
![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
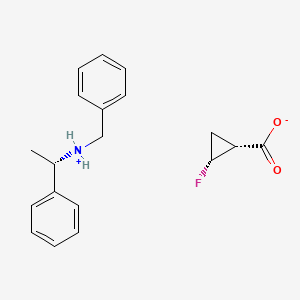
![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
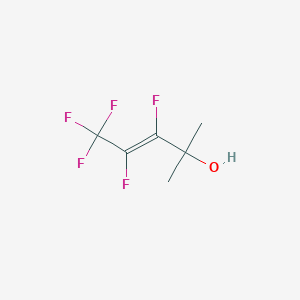

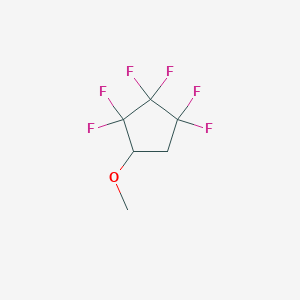
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)

